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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

A detailed comparative analysis of the spectroscopic signatures of 3-Anilino-1-propanol and
its positional isomers, 2-Anilino-1-propanol and 1-Anilino-2-propanol, is presented for
researchers, scientists, and professionals in drug development. This guide provides a side-by-
side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data to facilitate their differentiation and characterization.

The structural nuances between 3-Anilino-1-propanol and its isomers, 2-Anilino-1-propanol
and 1-Anilino-2-propanol, give rise to distinct spectroscopic fingerprints. Understanding these
differences is crucial for unambiguous identification in synthesis, quality control, and various
research applications. This guide leverages a combination of experimental and predicted
spectroscopic data to offer a comprehensive comparison.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 3-Anilino-1-propanol and its
isomers. Please note that where experimental data is not readily available, high-quality
predicted data is provided and clearly indicated.
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Spectroscopic
Technique

3-Anilino-1-
propanol

2-Anilino-1-
propanol
(Predicted)

1-Anilino-2-
propanol
(Predicted)

1H NMR (ppm)

Phenyl H's: ~6.6-7.2
(m), -CH2-N: ~3.2 (1), -
CH2-CH2-: ~1.8
(quintet), -CH2-OH:
~3.7 (1), -NH: broad s,
-OH: broad s

Phenyl H's: ~6.5-7.1
(m), -CH(N)-: ~4.0
(m), -CH2-OH: ~3.5
(m), -CHs: ~1.2 (d), -
NH: broad s, -OH:

broad s

Phenyl H's: ~6.6-7.2
(m), -CH2-N: ~3.1 (m),
-CH(OH)-: ~3.9 (m), -
CHs: ~1.1 (d), -NH:
broad s, -OH: broad s

13C NMR (ppm)

Phenyl C's: ~113-148,
C-N: ~42, C-C-N: ~31,
C-OH: ~61

Phenyl C's: ~113-147,
C-N: ~58, C-OH: ~67,
C-C(N): ~20

Phenyl C's: ~113-148,
C-N: ~52, C-OH: ~68,
C-C(OH): ~23

IR (cm™1)

O-H stretch: ~3350
(broad), N-H stretch:
~3400, C-H
(aromatic): ~3050, C-
H (aliphatic): ~2850-
2950, C=C (aromatic):
~1500-1600, C-N
stretch: ~1300, C-O
stretch: ~1050

O-H stretch: ~3350
(broad), N-H stretch:
~3400, C-H
(aromatic): ~3050, C-
H (aliphatic): ~2850-

2950, C=C (aromatic):

~1500-1600, C-N
stretch: ~1300, C-O
stretch: ~1050

O-H stretch: ~3350
(broad), N-H stretch:
~3400, C-H
(aromatic): ~3050, C-
H (aliphatic): ~2850-
2950, C=C (aromatic):
~1500-1600, C-N
stretch: ~1300, C-O
stretch: ~1050

Mass Spec. (m/z)

Molecular lon [M]*:
151. Fragment ions:
loss of H20, side

chain cleavage.

Molecular lon [M]*:
151. Fragment ions:
characteristic loss of
CH20H, cleavage at
the C-N bond.

Molecular lon [M]*:
151. Fragment ions:
characteristic loss of
CHsCHO, cleavage at
the C-N bond.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for anilino-propanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (0 ppm).

'H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher
spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain
a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a
relaxation delay of 1-5 seconds, and a pulse angle of 30-45°.

13C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to
simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans
is typically required due to the low natural abundance of the 13C isotope. Key parameters
include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g.,
NacCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the
sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first and automatically subtracted from the sample spectrum. The spectrum is
typically scanned over the range of 4000 to 400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

lonization: Electron lonization (El) is a common method for volatile compounds, typically
using an electron beam of 70 eV. For less volatile or thermally labile compounds, soft
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ionization techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are used.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum that shows the relative intensity of different m/z values.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison and
structural elucidation of the anilino-propanol isomers.
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Caption: Workflow for the spectroscopic comparison of anilino-propanol isomers.

 To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
Anilino-Propanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268279#spectroscopic-comparison-of-3-anilino-1-
propanol-with-its-isomers]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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